N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
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Overview
Description
N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine is a complex organic compound characterized by its unique structure, which includes a heptyl group, a naphthalen-2-amine core, and two phenyldiazenyl groups. This compound is part of the azo dye family, known for their vivid colors and applications in various industries .
Preparation Methods
The synthesis of N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine typically involves a multi-step process:
Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.
Coupling Reaction: These diazonium salts are then coupled with naphthalen-2-amine derivatives under controlled conditions to form the azo compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the cleavage of the azo bonds to form amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under acidic or basic conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions but often include simpler aromatic compounds and amines .
Scientific Research Applications
N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studies of azo dye synthesis and degradation.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biological stain or marker.
Medicine: Research is ongoing into its potential use in photodynamic therapy, where its light-absorbing properties could be harnessed to target cancer cells.
Mechanism of Action
The mechanism of action of N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine involves its ability to absorb light and undergo photochemical reactions. The compound’s azo bonds can be cleaved upon exposure to light, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can result in changes to the structure and function of biological molecules, making the compound useful in applications like photodynamic therapy .
Comparison with Similar Compounds
Similar compounds to N-Heptyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine include:
N-Ethyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine: This compound has an ethyl group instead of a heptyl group, which affects its solubility and reactivity.
Sudan III: Another azo dye with a similar structure but different substituents, used primarily as a biological stain.
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications .
Properties
CAS No. |
62072-69-9 |
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Molecular Formula |
C29H31N5 |
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-heptyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine |
InChI |
InChI=1S/C29H31N5/c1-2-3-4-5-11-22-30-28-21-16-23-12-9-10-15-27(23)29(28)34-33-26-19-17-25(18-20-26)32-31-24-13-7-6-8-14-24/h6-10,12-21,30H,2-5,11,22H2,1H3 |
InChI Key |
IMXAWFWMMCOEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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